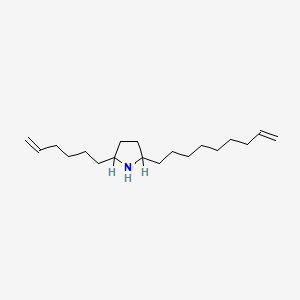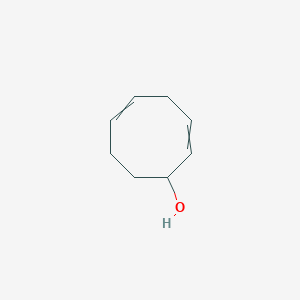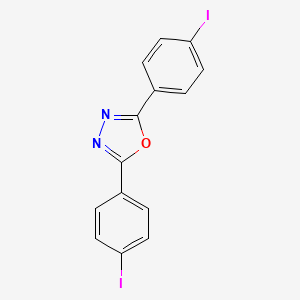
2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hex-5-enyl-5-non-8-enyl-pyrrolidine is a unique alkaloid compound characterized by its dialkylpyrrolidine structure. This compound is notable for its presence in the venom of certain ant species, particularly those in the genus Monomorium . The structure of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine includes both C6 and C9 side chains, which contribute to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine involves the formation of the pyrrolidine ring followed by the attachment of the hex-5-enyl and non-8-enyl side chains. One method to achieve this is through the methoxymercuration-demercuration process, which helps in the precise location of double bonds . This process is followed by mass spectrometry to confirm the structure .
Industrial Production Methods
Industrial production of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine is not well-documented, likely due to its specialized nature and limited demand. the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-5-non-8-enyl-pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the alkene sites.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in aprotic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation reagents like bromine in the presence of light or heat.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hex-5-enyl-5-non-8-enyl-pyrrolidine has several scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its role in ant venom and its effects on prey and predators.
Medicine: Potential applications in developing new pharmaceuticals due to its unique structure and biological activity.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine involves its interaction with biological membranes and enzymes. In ants, this compound acts as a venom alkaloid, disrupting cellular processes in prey and predators . The molecular targets include acetylcholinesterase, which is inhibited by the compound, leading to neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hex-5-enyl-5-nonyl-pyrrolidine: Similar structure but lacks the double bond in the nonyl side chain.
2-Dec-9-enyl-5-hex-5-enyl-pyrrolidine: Another dialkylpyrrolidine with different alkyl chain lengths.
Uniqueness
2-Hex-5-enyl-5-non-8-enyl-pyrrolidine is unique due to its specific dialkylpyrrolidine structure with both C6 and C9 side chains, which are monounsaturated . This structural feature contributes to its distinctive chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
100594-86-3 |
|---|---|
Molecular Formula |
C19H35N |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
2-hex-5-enyl-5-non-8-enylpyrrolidine |
InChI |
InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,18-20H,1-2,5-17H2 |
InChI Key |
YCQNSAJAZIVRFR-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCC1CCC(N1)CCCCC=C |
Canonical SMILES |
C=CCCCCCCCC1CCC(N1)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-](/img/structure/B3044874.png)





![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)





![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-](/img/structure/B3044896.png)
